6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline;oxalic acid
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Overview
Description
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline; oxalic acid is a compound that belongs to the class of dihydroisoquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid chlorides to form dihydroisoquinolines . Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the dihydroisoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of microwave-assisted reactions has been reported to enhance the efficiency of the Bischler-Napieralski and Pictet-Spengler reactions . Additionally, the use of trifluoromethanesulfonic anhydride (Tf2O) has been shown to promote the synthesis of dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation process .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted dihydroisoquinolines.
Scientific Research Applications
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The presence of the methylsulfanyl group and the phenyl ring may enhance its binding affinity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3,4-dihydroisoquinoline
- 6-Methylsulfanyl-1-phenylisoquinoline
- 6-Methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of both the methylsulfanyl group and the dihydroisoquinoline ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
90265-95-5 |
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Molecular Formula |
C34H32N2O4S2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
6-methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C16H15NS.C2H2O4/c2*1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12;3-1(4)2(5)6/h2*2-8,11H,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
SKIDADKOAITTJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=NCC2)C3=CC=CC=C3.CSC1=CC2=C(C=C1)C(=NCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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